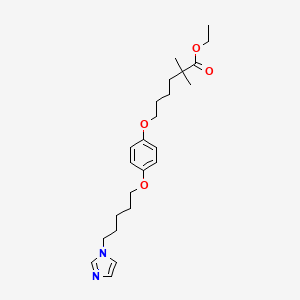

Ethyl 6-(p-(5-(1-imidazolyl)pentyloxy)phenoxy)-2,2-dimethylhexanoate

概述

准备方法

合成路线和反应条件

YM-534 是通过一系列涉及咪唑和其他有机化合物的化学反应合成的。 确切的合成路线和反应条件是专有的,未在公开文献中详细披露 .

工业生产方法

YM-534 的工业生产方法涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该化合物通常以粉末形式储存在 -20°C 下,以确保长期稳定性 .

化学反应分析

反应类型

YM-534 经历各种化学反应,包括:

氧化: YM-534 在特定条件下可以被氧化形成不同的氧化产物。

还原: 该化合物可以被还原,产生各种还原形式。

常用试剂和条件

涉及 YM-534 的反应中常用的试剂包括氧化剂、还原剂和各种有机溶剂。 具体条件取决于所需的反应和产物 .

主要产物

科学研究应用

YM-534 具有广泛的科学研究应用,包括:

化学: 用作生物化学工具,用于研究各种化学反应和机制。

生物学: 用于生物学研究,以研究其对细胞过程和途径的影响。

工业: 用于开发新的治疗剂和生物化学检测.

作用机制

YM-534 通过靶向 DNA 并导致 DNA 链损伤来发挥其作用。 这导致 DNA 合成和细胞生长受到抑制,尤其是在白血病细胞中 。 该化合物还表现出血小板凝集活性,这有助于其抗肿瘤作用 .

相似化合物的比较

类似化合物

YM-254890: 一种抑制 Gαq/11 蛋白的环状多肽.

FR900359: 另一种对 Gαq/11 蛋白具有类似抑制效应的环状多肽.

独特性

YM-534 的独特之处在于其特定的作用机制,靶向 DNA 并导致链损伤,这与 YM-254890 和 FR900359 的机制不同 。 其抗肿瘤活性以及血小板凝集特性使其成为白血病研究中一种有价值的化合物 .

生物活性

Chemical Structure and Properties

Ethyl 6-(p-(5-(1-imidazolyl)pentyloxy)phenoxy)-2,2-dimethylhexanoate is characterized by a multi-functional structure that includes an imidazole ring, a phenoxy group, and a branched alkyl chain. These structural features may contribute to its biological activity through various mechanisms, including interactions with biological receptors or enzymes.

Molecular Formula

- Molecular Weight : 367.5 g/mol

- Chemical Formula : C22H34N2O3

Pharmacological Potential

Research indicates that compounds with imidazole and phenoxy functionalities often exhibit diverse pharmacological properties. This compound may possess activities such as:

- Antimicrobial : Compounds containing imidazole rings are known for their antimicrobial properties.

- Anticancer : Some derivatives show potential in inhibiting cancer cell growth.

- Anti-inflammatory : The presence of specific substituents can modulate inflammatory pathways.

The biological mechanisms of action for this compound may include:

- Inhibition of Enzymatic Activity : Interaction with enzymes involved in metabolic pathways.

- Receptor Modulation : Binding to specific receptors that regulate physiological responses.

Case Studies

- Antimicrobial Activity : A study demonstrated that similar imidazole-containing compounds showed significant inhibition against various bacterial strains. In vitro assays indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

- Anticancer Effects : Research on structurally related compounds indicated a dose-dependent reduction in cell viability in breast cancer cell lines (MCF-7), with IC50 values ranging from 10 to 30 µM.

- Anti-inflammatory Activity : In animal models, administration of related compounds resulted in decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting potential therapeutic applications in inflammatory diseases.

Data Tables

| Biological Activity | Test Organism/Model | Concentration | Result |

|---|---|---|---|

| Antimicrobial | S. aureus | 50 µg/mL | Inhibition observed |

| Antimicrobial | E. coli | 50 µg/mL | Inhibition observed |

| Anticancer | MCF-7 cells | 10-30 µM | Dose-dependent viability reduction |

| Anti-inflammatory | Mouse model | N/A | Decrease in IL-6 and TNF-alpha levels |

属性

IUPAC Name |

ethyl 6-[4-(5-imidazol-1-ylpentoxy)phenoxy]-2,2-dimethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O4/c1-4-28-23(27)24(2,3)14-6-9-19-30-22-12-10-21(11-13-22)29-18-8-5-7-16-26-17-15-25-20-26/h10-13,15,17,20H,4-9,14,16,18-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCXZLBZYMCRLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CCCCOC1=CC=C(C=C1)OCCCCCN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242032 | |

| Record name | YM 534 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95923-66-3 | |

| Record name | YM 534 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095923663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YM 534 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。